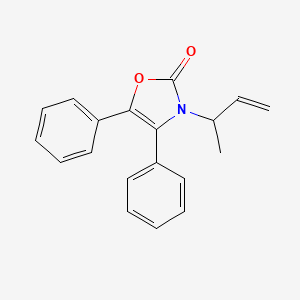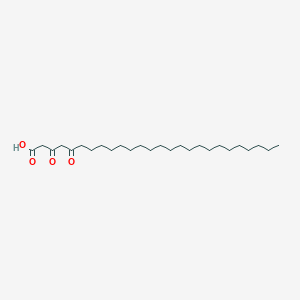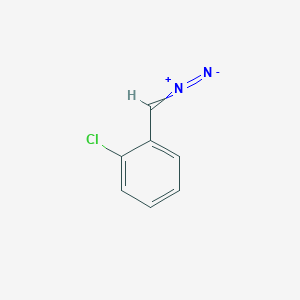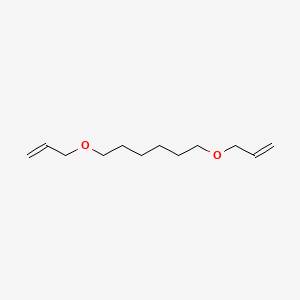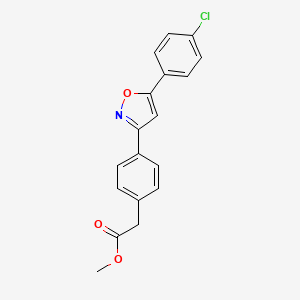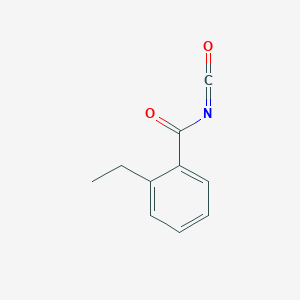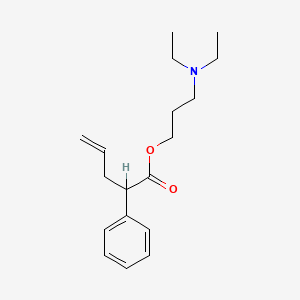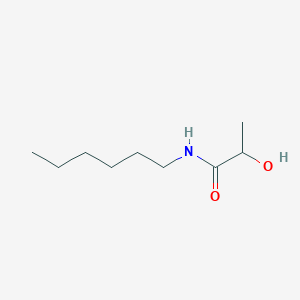![molecular formula C15H16O7 B14432530 [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid CAS No. 79339-17-6](/img/structure/B14432530.png)
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. Its intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring with hydroxyl groups can be synthesized through electrophilic aromatic substitution reactions, where hydroxyl groups are introduced using reagents like phenol and sulfuric acid.
Cyclopentyl Ring Formation: The cyclopentyl ring with a ketone group can be synthesized through cyclization reactions involving appropriate precursors such as cyclopentanone.
Coupling Reactions: The phenyl and cyclopentyl intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the desired compound.
Introduction of Propanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the cyclopentyl ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, while the ketone group in the cyclopentyl ring can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar phenyl ring substitution but lacks the cyclopentyl and propanedioic acid moieties.
Cyclopentanone: Contains the cyclopentyl ring with a ketone group but lacks the phenyl and propanedioic acid moieties.
Malonic acid: Contains the propanedioic acid moiety but lacks the phenyl and cyclopentyl rings.
Uniqueness
[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid is unique due to its combination of a phenyl ring with hydroxyl groups, a cyclopentyl ring with a ketone group, and a propanedioic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
CAS No. |
79339-17-6 |
|---|---|
Molecular Formula |
C15H16O7 |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
2-[(2,4-dihydroxyphenyl)-(2-oxocyclopentyl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H16O7/c16-7-4-5-9(11(18)6-7)12(8-2-1-3-10(8)17)13(14(19)20)15(21)22/h4-6,8,12-13,16,18H,1-3H2,(H,19,20)(H,21,22) |
InChI Key |
LDASNKDNQPFEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(C2=C(C=C(C=C2)O)O)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


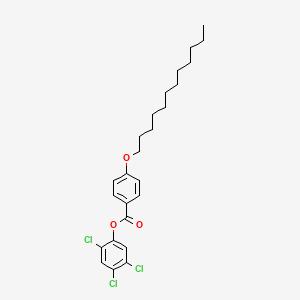
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

